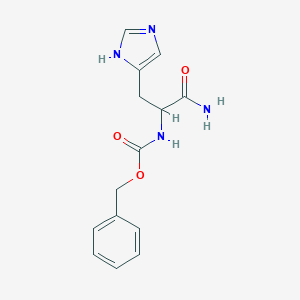

Z-His-NH2

描述

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .

Synthesis Analysis

The synthesis of Z-His-NH2 involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis

Z-His-NH2 has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis

Z-His-NH2 can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis

Z-His-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .科学研究应用

Photocatalytic Removal of NO

Z-His-NH2 has been used in the development of a direct Z-scheme UiO-66-NH2/Bi2MoO6 heterojunction with a nanoflower-like structure. This structure has been used to investigate the effect of relative humidity on the photocatalytic removal of NO . The optimized heterojunction showed a removal efficiency of NO of 71.6% at a NO concentration of 1.07 mg·m−3 (relative humidity = 10%), and the generation of NO2 was only 1.1% .

Photocatalytic Hydrogen Evolution

Z-His-NH2 has been used in the development of Z-scheme UiO-66-NH2@Au@CdS photocatalysts. These photocatalysts have been used to maximize the photocatalytic hydrogen evolution by using aminated-functionalized linkers . The highest H2 generation rate obtained was 39.5 µmol h−1, which is 2.18 times higher than that of the Z-scheme photocatalysts constructed by UiO-66 .

Environmental Pollution Remediation

Z-His-NH2 has been used in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks have been proven as efficient catalysts for photocatalytic hydrogen (H2) evolution . This application is particularly important for environmental pollution remediation .

作用机制

Target of Action

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide

Mode of Action

It’s known that the histidine residue in z-his-nh2 plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.

Biochemical Pathways

For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions

Pharmacokinetics

The size of nanoparticles like z-his-nh2 can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of Z-His-NH2 and their impact on its bioavailability.

Result of Action

It’s known that histidine, a component of z-his-nh2, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.

Action Environment

The action of Z-His-NH2 can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO

安全和危害

属性

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVGCKUYWFCKIV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

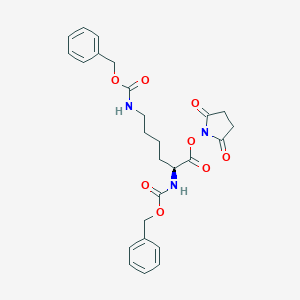

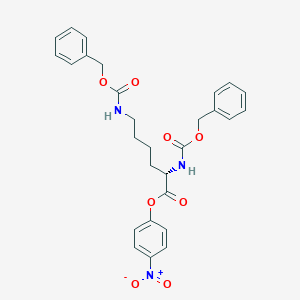

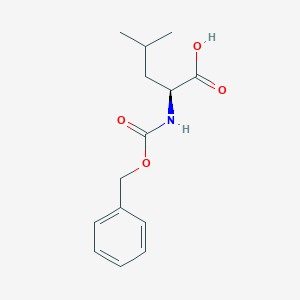

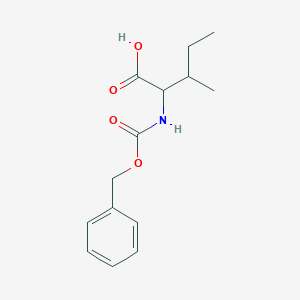

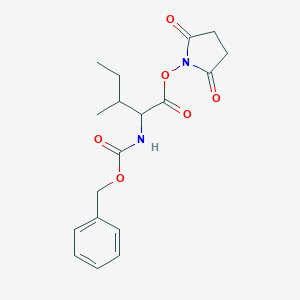

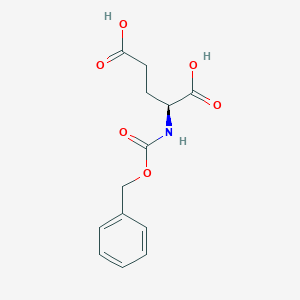

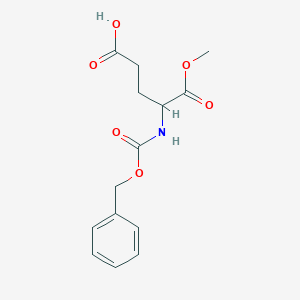

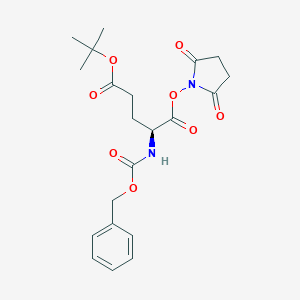

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。